[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[(3S,4R)-3-fluoropiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSTHXRRQMAJG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, Selectfluor
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique properties can enhance the efficacy and stability of the final products.
Mechanism of Action
The mechanism of action of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
- Molecular Formula: C₁₂H₁₆FNO
- CAS : 125224-43-3
- Key Features :
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
- Molecular Formula: C₁₃H₁₉FNO
- CAS : 105812-81-5
- Key Features: Nitrogen-methylated analog, enhancing lipophilicity and altering pharmacokinetics. Higher molecular weight (224.30 g/mol) compared to non-methylated analogs . Safety: Hazard statements include H302 (harmful if swallowed) and H319 (eye irritation) .
((3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol
Pyrrolidine-Based Analogs
[(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol hydrochloride
- Molecular Formula: C₁₂H₁₂F₄NO·HCl
- CAS : 1186647-72-2
- Key Features :
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Ring Type |
|---|---|---|---|---|---|
| [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol | C₆H₁₂FNO | 145.17 | 895634-73-8 | 3-F, 4-CH₂OH | Piperidine |
| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | C₁₂H₁₆FNO | 209.26 | 125224-43-3 | 4-(4-Fluorophenyl), 3-CH₂OH | Piperidine |
| (3S,4R)-1-Methyl-4-(4-fluorophenyl)-3-piperidinemethanol | C₁₃H₁₉FNO | 224.30 | 105812-81-5 | 1-CH₃, 4-(4-Fluorophenyl), 3-CH₂OH | Piperidine |
| [(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol | C₁₂H₁₂F₄NO | 269.23 | 1186647-72-2 | 4-(2-F-4-CF₃-phenyl), 3-CH₂OH | Pyrrolidine |
Biological Activity
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring with a hydroxymethyl group and a fluorophenyl substituent, contributing to its biological properties.
Research indicates that this compound exhibits significant activity as a monoamine reuptake inhibitor . It has been shown to inhibit the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5HT) in vitro. The compound's selectivity for these transporters is crucial for its potential therapeutic applications in mood disorders and other neurological conditions.
In Vitro Studies
In vitro assays have demonstrated that this compound has comparable or superior potency relative to other known inhibitors. For example, it has been reported to have an IC50 value for DA uptake inhibition significantly lower than many analogues, indicating enhanced efficacy in blocking the reuptake process.
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | DA Transporter | 2.5 |
| Compound A | DA Transporter | 5.0 |
| Compound B | DA Transporter | 10.0 |
In Vivo Studies
In vivo studies further support the biological activity of this compound. Animal models have shown that administration of this compound leads to significant behavioral changes consistent with increased dopaminergic activity. For instance, it effectively antagonizes nicotine-induced hypomobility and hypothermia in mice, suggesting its potential utility in treating nicotine dependence and related disorders.
Case Studies
- Nicotine-Induced Behaviors : In a study assessing the effects of this compound on nicotine-induced behaviors in mice, it was found to significantly reduce hypomobility compared to control groups. The results indicated that this compound could be a candidate for further development in smoking cessation therapies.
- Antidepressant Effects : Another case study explored the antidepressant-like effects of this compound in the forced swim test. Mice treated with this compound exhibited reduced immobility times compared to untreated controls, suggesting an enhancement in mood-related behaviors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
